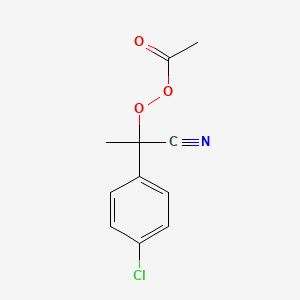
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an ethaneperoxoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of hydrogen peroxide to form the ethaneperoxoate group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The ethaneperoxoate group can be oxidized to form various oxidized derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the ethaneperoxoate group.
Reduction: Amine derivatives from the reduction of the cyano group.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate involves its interaction with specific molecular targets and pathways. The ethaneperoxoate group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to various biological effects. The cyano group can also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone: Shares the chlorophenyl group but lacks the cyano and ethaneperoxoate groups.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Contains a similar chlorophenyl group but has different substituents.
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Contains the chlorophenyl group but is part of a different chemical class.
Properties
CAS No. |
58422-80-3 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-1-cyanoethyl] ethaneperoxoate |
InChI |
InChI=1S/C11H10ClNO3/c1-8(14)15-16-11(2,7-13)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI Key |
NARGGKXVLBHLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(C)(C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


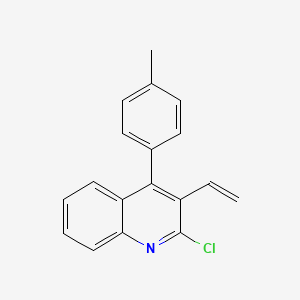
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
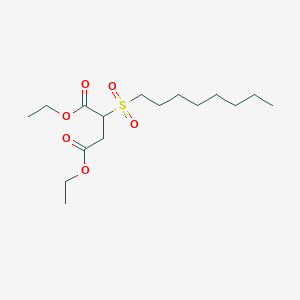
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
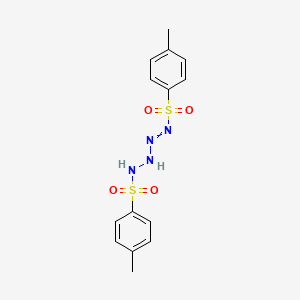
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
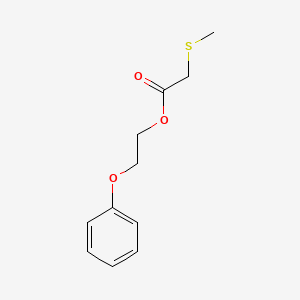
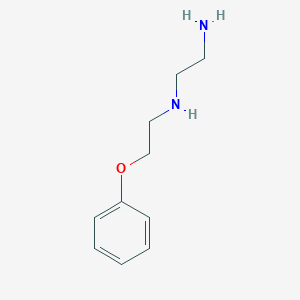
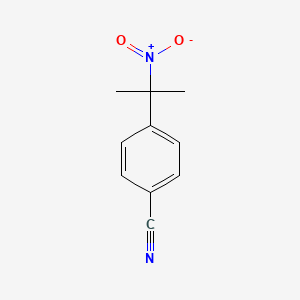
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
